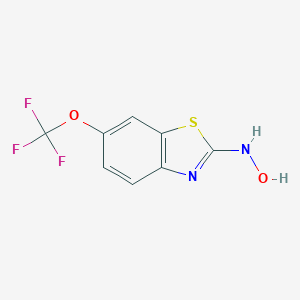

N-Hydroxy Riluzole

Vue d'ensemble

Description

Le N-hydroxy Riluzole est un métabolite de l'agent antiglutamatergique riluzole. Il est formé à partir du riluzole principalement par l'isoforme CYP1A2 du cytochrome P450 dans les microsomes hépatiques humains . Le composé est connu pour ses propriétés neuroprotectrices et est utilisé dans diverses applications de recherche scientifique.

Applications De Recherche Scientifique

N-hydroxy Riluzole has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug production.

Mécanisme D'action

Target of Action

N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

Riluzole, and by extension this compound, operates through several mechanisms:

- It inhibits glutamate release, potentially through the activation of glutamate reuptake .

- It inactivates voltage-dependent sodium channels .

- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .

Pharmacokinetics

Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form this compound . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .

Result of Action

Riluzole, and by extension this compound, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of this compound could also be influenced by similar environmental factors.

Analyse Biochimique

Biochemical Properties

N-Hydroxy Riluzole interacts with various enzymes and proteins. It is predominantly formed from riluzole by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to have neuroprotective effects . The exact cellular processes it influences, its impact on cell signaling pathways, gene expression, and cellular metabolism are still being researched.

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . It is also reported to directly inhibit the kainate and NMDA receptors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is still being researched.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is a metabolite of riluzole and is formed predominantly by the cytochrome P450 (CYP) isoform CYP1A2

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-hydroxy Riluzole implique l'hydroxylation du riluzole. Ce processus est catalysé par le système enzymatique du cytochrome P450, en particulier l'isoforme CYP1A2 . Les conditions réactionnelles impliquent généralement l'utilisation de microsomes hépatiques humains pour faciliter la conversion.

Méthodes de production industrielle : La production industrielle du this compound suit une voie similaire, utilisant la biocatalyse avec des microsomes hépatiques humains ou des enzymes recombinantes pour réaliser l'hydroxylation du riluzole. Le processus est optimisé pour une production à grande échelle en contrôlant les paramètres de réaction tels que la température, le pH et la concentration enzymatique.

Analyse Des Réactions Chimiques

Types de réactions : Le N-hydroxy Riluzole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir le this compound en riluzole.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement des réactifs nucléophiles ou électrophile.

Produits principaux :

Oxydation : Métabolites davantage oxydés du this compound.

Réduction : Riluzole.

Substitution : Divers dérivés substitués du this compound.

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence pour le développement et la validation de méthodes analytiques.

Biologie : Étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la transmission glutamatergique pathologique dans les synapses des neurones par le blocage des canaux sodiques . Cette inhibition réduit l'excitotoxicité, qui est un facteur majeur dans les maladies neurodégénératives. Le composé interfère également avec les événements intracellulaires qui suivent la liaison du neurotransmetteur aux récepteurs des acides aminés excitateurs .

Composés similaires :

Riluzole : Le composé parent, connu pour ses propriétés neuroprotectrices et antiglutamatergiques.

This compound N-glucuronide : Un métabolite glucuronidé du this compound.

Unicité : Le this compound est unique en raison de sa formation spécifique via l'isoforme CYP1A2 et de son mécanisme neuroprotecteur distinct impliquant le blocage des canaux sodiques et l'inhibition de la transmission glutamatergique . Cela le distingue des autres composés similaires qui peuvent ne pas avoir la même voie métabolique ou le même mécanisme d'action.

Comparaison Avec Des Composés Similaires

Riluzole: The parent compound, known for its neuroprotective and antiglutamatergic properties.

N-hydroxy Riluzole N-glucuronide: A glucuronidated metabolite of this compound.

Uniqueness: this compound is unique due to its specific formation via the CYP1A2 isoform and its distinct neuroprotective mechanism involving sodium channel blockade and inhibition of glutamatergic transmission . This sets it apart from other similar compounds that may not have the same metabolic pathway or mechanism of action.

Propriétés

IUPAC Name |

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRTKLVQQZZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431979 | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179070-90-7 | |

| Record name | N-Hydroxyriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYRILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

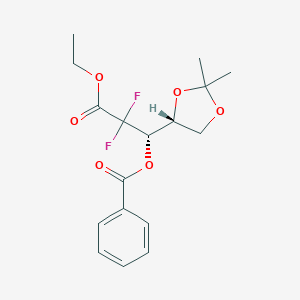

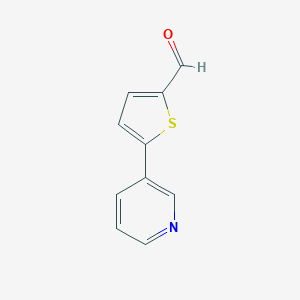

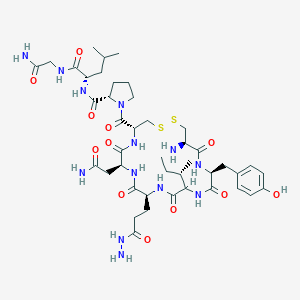

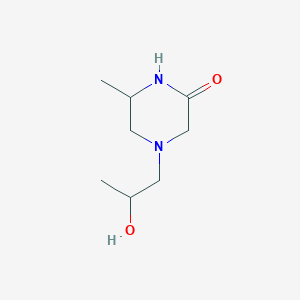

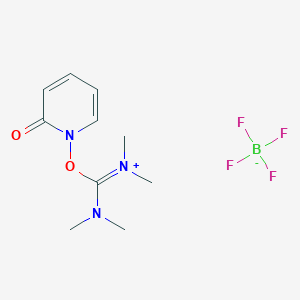

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)